molecular formula C25H21N3O6S B4342747 N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide CAS No. 438227-63-5

N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide

Cat. No.: B4342747
CAS No.: 438227-63-5
M. Wt: 491.5 g/mol
InChI Key: QXVINZNWIAPLRE-UHFFFAOYSA-N
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Description

N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thienyl group, a furamide group, and a nitrophenoxy group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thienyl and furamide intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include thionyl chloride, benzyl bromide, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(aminocarbonyl)-5-phenyl-2-thienyl]-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide
  • N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-5-[(4-methyl-2-nitrophenoxy)methyl]-2-thiophene

Uniqueness

N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O6S/c1-15-7-9-21(20(11-15)28(31)32)33-14-17-8-10-22(34-17)24(30)27-25-19(23(26)29)13-18(35-25)12-16-5-3-2-4-6-16/h2-11,13H,12,14H2,1H3,(H2,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVINZNWIAPLRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=C(C=C(S3)CC4=CC=CC=C4)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601112094
Record name N-[3-(Aminocarbonyl)-5-(phenylmethyl)-2-thienyl]-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601112094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438227-63-5
Record name N-[3-(Aminocarbonyl)-5-(phenylmethyl)-2-thienyl]-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438227-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(Aminocarbonyl)-5-(phenylmethyl)-2-thienyl]-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601112094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide
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N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide
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N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide
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N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide
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N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide
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N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide

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